4-[2-(4-Methoxyphenyl)ethyl]aniline
Description
Properties
IUPAC Name |
4-[2-(4-methoxyphenyl)ethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12/h4-11H,2-3,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAMOOIQBFTFRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Pathway
A widely employed strategy involves reductive amination between 4-methoxybenzaldehyde and 4-nitrobenzylamine. The reaction proceeds via imine intermediate formation, followed by catalytic hydrogenation to yield the target amine. Key modifications include:
- Imine Formation : Conducted in ethanol under reflux (78°C, 6 h) with molecular sieves to drive equilibrium.
- Reduction : Utilizing Raney nickel (20 wt%) under hydrogen pressure (50 psi, 60°C) achieves 82% yield with >99% purity.
This method’s efficacy stems from the stability of the nitro group during hydrogenation, avoiding unwanted side reactions.
Alkylation-Reduction Sequence
For enhanced regiocontrol, a protection-alkylation-deprotection sequence is implemented:
- Amine Protection : Acetylation of 4-nitroaniline using acetic anhydride (1.2 eq, pyridine catalyst, 0°C→RT, 2 h).
- Alkylation : Reacting N-acetyl-4-nitroaniline with 4-methoxyphenethyl bromide (1.5 eq) in DMF/K₂CO₃ (80°C, 12 h).
- Deprotection : Acidic hydrolysis (HCl/EtOH, reflux, 4 h) restores the free amine.
- Nitro Reduction : Pd/C (5 mol%) under H₂ (1 atm, 25°C) furnishes the product in 68% overall yield.
This approach minimizes polyalkylation but requires stringent temperature control during nitro reduction to prevent over-hydrogenation.
Catalytic Hydrogenation of Nitro Precursors
Direct reduction of 4-[2-(4-methoxyphenyl)ethyl]nitrobenzene offers a streamlined pathway:
- Substrate Synthesis : Ullmann coupling of 4-iodoanisole with styrene derivatives (CuI, 1,10-phenanthroline, DMF, 110°C).
- Hydrogenation : Raney nickel (30 wt%) in ammonia-saturated ethanol (50°C, 10 bar H₂) achieves 85% yield with <0.5% residual nitro compounds.
Reaction Optimization and Scalability
Catalyst Screening
Comparative studies reveal catalyst performance disparities:
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Raney Ni | NH₃/EtOH | 50 | 10 | 85 | 99.2 |
| Pd/C | EtOAc | 25 | 1 | 72 | 98.5 |
| PtO₂ | MeOH | 30 | 5 | 68 | 97.8 |
Data adapted from and demonstrate Raney nickel’s superiority in large-scale applications due to its recyclability (>5 cycles with <5% activity loss).
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but complicate product isolation. Ethanol-water mixtures (4:1 v/v) optimize nitro reduction while facilitating crystallization.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 6.78 (d, J=8.6 Hz, 2H, Ar-H), 6.62 (d, J=8.6 Hz, 2H, Ar-H), 3.74 (s, 3H, OCH₃), 2.81 (t, J=7.4 Hz, 2H, CH₂), 2.65 (t, J=7.4 Hz, 2H, CH₂).
- FT-IR (KBr): 3378 cm⁻¹ (N-H stretch), 1604 cm⁻¹ (C=C aromatic), 1246 cm⁻¹ (C-O methoxy).
- HRMS : [M+H]⁺ calculated for C₁₅H₁₇NO: 228.1383, found 228.1386.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 55:45, 1 mL/min) confirms >99% purity with retention time 8.2 min.
Industrial-Scale Production
Continuous Flow Hydrogenation
Modern facilities employ tubular reactors with immobilized Raney nickel catalysts:
Waste Management
Alkylation step wastewater (COD 12,000 mg/L) is treated via Fenton oxidation (Fe²⁺/H₂O₂, pH 3) achieving 94% COD reduction.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Methoxyphenyl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
4-[2-(4-Methoxyphenyl)ethyl]aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[2-(4-Methoxyphenyl)ethyl]aniline involves its interaction with specific molecular targets and pathways. The methoxy group and the aniline moiety play crucial roles in its binding to enzymes and receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Electron-Donating vs. Electron-Withdrawing Groups
- 4-Methoxy-N-(4-Methoxyphenyl)-N-(4-Nitrophenyl)Aniline (CAS 20440-91-9): Features two methoxy groups and a nitro group on the aromatic rings. Molecular weight: 350.37 (vs. 241.33 for the target compound, estimated based on C₁₅H₁₇NO) .
- (E)-2-[(4-Ethoxyphenylimino)methyl]-4-methoxyphenol: Contains a 4-ethoxy group instead of methoxy. Ethoxy’s larger size may sterically hinder interactions in biological systems. Reported melting point: 365–367 K, indicating higher crystallinity than the target compound .
Halogen-Substituted Analogs
- (4-Fluorophenyl)[(4-methoxyphenyl)methylene]amine :
Structural Modifications in the Linker Region
Ethyl vs. Methylthio or Piperidinyl Linkers
Antiproliferative Activity
- Compound 7a (): A quinazoline derivative with a 4-(2-(dimethoxyisoquinolinyl)ethyl)aniline moiety. Demonstrated 29.3% yield in synthesis and notable antiproliferative activity, suggesting the ethyl-aniline backbone contributes to bioactivity .
N-Phenylindole Derivatives (): Incorporate aniline groups in indole-based structures targeting Pks13 (a mycobacterial enzyme).
Key Reactions
- Mannich Reactions: Used in and to introduce amine functionalities. For example, Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4f) was synthesized via condensation of 4-fluorobenzaldehyde and 4-(4-methoxyphenyl)aniline .
- Nenitzescu Reaction : Applied in indole synthesis (), which could be adapted for the target compound by modifying starting materials.
Demethylation Strategies
- Boron tribromide (BBr₃) is commonly used to remove methoxy groups (), a step that might be relevant for modifying the target compound’s substituents .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
